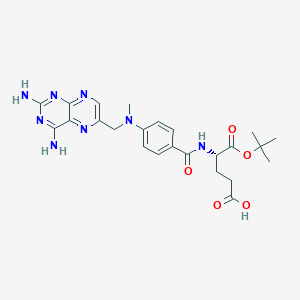

Methotrexate alpha-tert-butyl ester

Description

Contextualization of Methotrexate (B535133) as a Research Target in Antifolate Chemistry

Methotrexate, a synthetic organic compound, is a pivotal molecule in the field of antifolate chemistry. revistamedicinamilitara.ro Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9). acs.org Folic acid is essential for the synthesis of DNA, RNA, and proteins, making it a critical component for cell proliferation. acs.orgnih.gov Methotrexate functions primarily as an antimetabolite by inhibiting the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov This enzyme is responsible for converting dihydrofolate to the active tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides. nih.gov

By blocking DHFR, methotrexate disrupts the production of DNA and RNA, thereby inhibiting the growth and division of rapidly proliferating cells. nih.gov This mechanism of action is the foundation of its use in cancer chemotherapy. acs.orgwikipedia.org The history of antifolates began in the 1940s with the work of Sidney Farber on aminopterin (B17811), a precursor to methotrexate, for treating childhood leukemia. wikipedia.orgnih.gov Methotrexate, a modified and easier-to-synthesize compound, was developed shortly after and has since become a standard of care for various cancers and autoimmune diseases like rheumatoid arthritis and psoriasis. revistamedicinamilitara.rowikipedia.orgnih.gov Its well-understood mechanism and extensive clinical use have made methotrexate and its analogues enduring subjects of research, aimed at enhancing efficacy, overcoming resistance, and minimizing toxicity. researchgate.netnih.gov

Rationale for Esterification at the Alpha-Carboxyl Position of Methotrexate

The structure of methotrexate includes two carboxylic acid groups, designated as alpha (α) and gamma (γ), attached to its L-glutamic acid moiety. nih.gov The alpha-carboxyl group is known to be an essential structural determinant for the transport of methotrexate into cells and for its binding to the active site of dihydrofolate reductase. researchgate.net For this reason, modification at this position, such as through esterification, is a key strategy in medicinal chemistry.

The primary rationale for creating Methotrexate alpha-tert-butyl ester is to develop a prodrug. A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. Esterification of the alpha-carboxyl group with a tert-butyl group results in a molecule with altered physicochemical properties. researchgate.net Research has shown that protection of the α-carboxyl group of methotrexate can lead to reduced in vitro activity against cancer cells. medchemexpress.comchemscene.com However, this modification serves several strategic purposes in vivo. Capping the alpha-carboxyl group can enhance the systemic exposure of the drug, improve its circulatory half-life, and reduce its accumulation in the liver. medchemexpress.comchemscene.com

The selectivity of this chemical modification is facilitated by the difference in acidity between the two carboxyl groups; the alpha-carboxyl group is more acidic (pKa 3.36) than the gamma-carboxyl group (pKa 4.70), which allows for more selective reactions at the alpha position. researchgate.netacs.org The bulky tert-butyl ester group can then be cleaved in vivo, potentially by enzymes, to release the active methotrexate. researchgate.net This approach aims to create a more favorable pharmacokinetic profile, potentially leading to improved therapeutic outcomes.

Historical Development and Significance of Methotrexate Esters in Medicinal Chemistry

The development of methotrexate itself dates back to the late 1940s and early 1950s, emerging from the initial success of aminopterin in cancer therapy. wikipedia.orgnih.gov As researchers sought to improve upon the therapeutic properties of methotrexate, the synthesis of its derivatives, including various esters, became an active area of investigation. The goal has consistently been to create analogues with improved selectivity for target cells, reduced systemic toxicity, and the ability to overcome drug resistance mechanisms. nih.gov

The synthesis of methotrexate esters, at both the alpha and gamma positions, has been explored for decades. Early studies focused on understanding the structure-activity relationships of these derivatives. For instance, research into γ-tert-butyl esters of methotrexate was published in the 1980s. acs.org The synthesis of alpha-peptides of methotrexate, which are structurally related to esters, was also investigated to be used in conjunction with specific enzymes for targeted drug release. nih.gov

More recent research has continued to build on this foundation. For example, this compound has been used as a key intermediate in the synthesis of more complex drug delivery systems, such as lipophilic conjugates and dendrimer-based carriers. researchgate.netmedchemexpress.comchemscene.com These advanced systems aim to leverage the prodrug strategy to achieve better tumor targeting and controlled release of the active drug. medchemexpress.com The synthesis of this compound is often a crucial step in these multi-step synthetic routes, highlighting its ongoing significance in the development of novel antifolate therapeutics. researchgate.netrsc.org

Compound Information

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₂₄H₃₀N₈O₅ | 510.55 g/mol | 79640-70-3 |

| Methotrexate | C₂₀H₂₂N₈O₅ | 454.4 g/mol | 59-05-2 |

| Folic acid | C₁₉H₁₉N₇O₆ | 441.4 g/mol | 59-30-3 |

| Aminopterin | C₁₉H₂₀N₈O₅ | 440.4 g/mol | 54-62-6 |

| Dihydrofolate | C₁₉H₂₁N₇O₆ | 443.4 g/mol | 4033-27-6 |

| Tetrahydrofolate | C₁₉H₂₃N₇O₆ | 445.4 g/mol | 135-16-0 |

| L-glutamic acid | C₅H₉NO₄ | 147.13 g/mol | 56-86-0 |

Structure

3D Structure

Properties

Molecular Formula |

C24H30N8O5 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1 |

InChI Key |

HTMMDBDGHQUHPW-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Methotrexate Alpha Tert Butyl Ester and Its Analogues

Esterification Reactions for Alpha-Carboxyl Protection and Derivatization

Protecting the alpha-carboxyl group of the glutamic acid moiety in methotrexate (B535133) is a key step in the synthesis of gamma-substituted derivatives. The tert-butyl ester is a commonly used protecting group due to its stability under various reaction conditions and its relatively straightforward removal.

Direct Esterification Approaches and Optimization

Direct esterification of methotrexate to selectively form the alpha-tert-butyl ester presents a significant challenge due to the presence of two carboxylic acid groups (alpha and gamma) with similar reactivity. However, strategies have been developed to achieve a degree of selectivity. One approach leverages the slight difference in the pKa values of the two carboxyl groups. The α-carboxyl group is slightly more acidic (pKa ~3.36) than the γ-carboxyl group (pKa ~4.70), which can be exploited under carefully controlled reaction conditions. acs.org

Optimization of direct esterification often involves the use of specific reagents and conditions that favor the formation of the alpha-ester. For instance, using a bulky alcohol like tert-butanol (B103910) in the presence of a suitable coupling agent and a non-nucleophilic base can enhance selectivity for the less sterically hindered alpha-carboxyl group. However, these methods often result in a mixture of the alpha-ester, gamma-ester, and di-ester, necessitating chromatographic separation.

Indirect Protection Strategies for Selective Alpha-Ester Formation

To overcome the challenges of direct esterification, indirect strategies are often employed. These methods involve a multi-step synthesis that begins with a selectively protected glutamic acid derivative. A common approach is to start with L-glutamic acid and protect the alpha-carboxyl group as a tert-butyl ester first. This protected amino acid is then coupled with the pteroic acid moiety of methotrexate.

For example, a synthesis can start with Fmoc-Glu-OtBu, where the alpha-carboxyl group is protected as a tert-butyl ester and the amino group is protected with an Fmoc group. researchgate.net This protected glutamic acid derivative can then be coupled with 4-amino-4-deoxy-N¹⁰-methylpteroic acid (APA) to form the methotrexate backbone. nih.gov Subsequent deprotection of the Fmoc group yields Methotrexate alpha-tert-butyl ester. This method provides unambiguous regioselectivity and is often preferred for its reliability.

Regioselective Synthesis of Alpha- vs. Gamma-Esterified Methotrexate Derivatives

The ability to selectively esterify either the alpha or the gamma-carboxyl group of methotrexate is crucial for synthesizing a wide range of derivatives with distinct biological properties.

Chemical Strategies for Controlling Esterification Selectivity

Several chemical strategies have been developed to control the regioselectivity of methotrexate esterification. These strategies often rely on differences in steric hindrance and electronic properties between the alpha and gamma positions.

Steric Hindrance: The use of bulky reagents can favor the formation of the gamma-ester. acs.org For example, bulky coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can react preferentially with the less sterically hindered gamma-carboxyl group, leaving the alpha-carboxyl group free for subsequent reactions. acs.org Conversely, less bulky reagents might show less selectivity.

Acidity Difference: As mentioned earlier, the higher acidity of the α-carboxyl group can be exploited. acs.org In the presence of a base, the α-carboxyl group is more readily deprotonated, making it more nucleophilic and thus more reactive towards certain electrophiles under specific conditions.

Protecting Group Strategy: The most reliable method for achieving high regioselectivity is through the use of orthogonally protected glutamic acid derivatives. researchgate.netrsc.org For instance, starting with L-glutamic acid, one can selectively protect the alpha- or gamma-carboxyl group. These selectively protected glutamic acid derivatives are then used to build the methotrexate molecule.

| Strategy | Principle | Outcome | Reference |

| Steric Hindrance | Bulky reagents react preferentially at the less hindered γ-position. | Favors γ-ester formation. | acs.org |

| Acidity Difference | The more acidic α-carboxyl group is more reactive under specific basic conditions. | Can favor α-ester formation. | acs.org |

| Protecting Groups | Use of pre-protected glutamic acid derivatives with either α- or γ-ester. | High and unambiguous regioselectivity. | researchgate.netrsc.org |

Challenges and Solutions in Selective Deprotection of Ester Groups

The selective removal of ester protecting groups is as critical as their introduction. The choice of protecting group is dictated by the desired deprotection conditions, which should not affect other sensitive functional groups within the methotrexate molecule.

The tert-butyl ester of this compound is typically cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). researchgate.net This method is generally effective; however, challenges can arise. The strong acidic conditions required for tert-butyl group removal can potentially lead to the degradation of the pteridine (B1203161) ring or other acid-labile functionalities in the molecule.

A significant challenge arises when different ester protecting groups are used for the alpha and gamma positions, and one needs to be removed selectively. For example, if a benzyl (B1604629) ester is used at one position and a tert-butyl ester at the other, selective deprotection can be achieved. The benzyl ester can be removed by hydrogenolysis, which typically does not affect the tert-butyl ester. nih.gov Conversely, the tert-butyl ester can be removed with mild acid without cleaving the benzyl ester. However, finding conditions to selectively cleave a methotrexate-α-benzyl ester has proven to be challenging. researchgate.net

| Protecting Group | Deprotection Method | Selectivity Considerations | Reference |

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Can be too harsh for some sensitive substrates. | researchgate.net |

| Benzyl Ester | Hydrogenolysis | Orthogonal to acid-labile groups like tert-butyl esters. | nih.gov |

| Methyl Ester | Saponification (base hydrolysis) | Can be difficult to control and may lead to side reactions. | nih.gov |

Coupling Strategies Utilizing this compound as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of gamma-substituted methotrexate analogues. researchgate.net With the alpha-carboxyl group protected, the gamma-carboxyl group is available for modification.

This strategy is widely used to couple various molecules to the gamma-position of methotrexate, including peptides, polymers, and other therapeutic agents, to create novel drug delivery systems and prodrugs. The coupling reaction typically involves the activation of the free gamma-carboxyl group using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by reaction with an amine-containing molecule.

For instance, this compound has been coupled with glycyl-TRIS-(mono-/di-/tri-)palmitate to create lipophilic conjugates. researchgate.net After the coupling reaction, the alpha-tert-butyl ester is removed using trifluoroacetic acid to yield the final gamma-conjugated methotrexate derivative. researchgate.net This approach allows for the synthesis of a diverse library of methotrexate analogues with modified properties.

Amide Bond Formation for Conjugation to Amino Acids and Peptides

The formation of an amide bond to conjugate methotrexate to amino acids and peptides is a primary strategy for creating prodrugs. These prodrugs can exhibit altered pharmacological profiles, such as increased specificity for tumor cells. The general approach involves activating a carboxyl group on one molecule to react with an amino group on another. In the context of methotrexate α-tert-butyl ester, the free γ-carboxyl group is typically targeted for conjugation.

Eleven different methotrexate-alpha-peptides, including conjugates with arginine, asparagine, cysteine, glutamine, histidine, lysine, methionine, phenylalanine, proline, tryptophan, and tyrosine, have been successfully produced using solid-phase synthesis via the Fmoc method. nih.gov For instance, methotrexate-α-phenylalanine (MTX-Phe) was identified as a highly suitable substrate for carboxypeptidase A (CP-A), indicating its potential as a prodrug that can be activated by this enzyme. nih.gov The cytotoxicity of such peptide prodrugs is often significantly lower than that of free methotrexate, which is attributed to their reduced ability to be internalized by the folate transport systems on cells. creative-biolabs.com Activation by specific enzymes, like CP-A, releases the parent drug, restoring its therapeutic activity. nih.govcreative-biolabs.com

Peptide coupling reagents are essential for efficiently forming amide bonds while minimizing side reactions and racemization.

BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) has proven to be a highly suitable reagent for this purpose. nih.govresearchgate.net It is commonly used in peptide synthesis to facilitate the reaction between carboxylic acids and amines. wikipedia.org A key application is in the "salt-coupling" method, where the BOP reagent activates 4-amino-4-deoxy-N¹⁰-methylpteroic acid, which then reacts with the potassium salt of glutamic acid α-tert-butyl ester to form the protected methotrexate derivative. nih.govresearchgate.net This method is advantageous as it helps to prevent side reactions, such as the dehydration of asparagine or glutamine residues. wikipedia.org However, a significant drawback of using the BOP reagent is the stoichiometric production of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen. uniurb.it

TPTU (O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is another coupling reagent used in these syntheses. For example, TPTU-mediated coupling has been used to link methotrexate α-tert-butyl ester with other molecules to create complex prodrugs. researchgate.net

The choice of coupling reagent is critical, as some can induce racemization at the chiral center of the L-glutamate moiety. nih.gov For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) has been shown to cause racemization in the L-glutamate portion of methotrexate. nih.gov

| Coupling Reagent | Application in MTX Conjugation | Key Characteristics |

| BOP Reagent | Used for activating 4-amino-4-deoxy-N¹⁰-methylpteroic acid in the synthesis of γ-linked MTX conjugates. nih.govresearchgate.net | High efficiency in salt-coupling methods; avoids certain side reactions but produces carcinogenic HMPA. nih.govwikipedia.orguniurb.it |

| TPTU | Mediates the coupling of methotrexate α-tert-butyl ester to other molecular entities. researchgate.net | An effective uronium-based coupling agent. |

| DCC/NHS | Used for derivatization of MTX, but can lead to racemization. nih.gov | Common coupling agents that can compromise stereochemical integrity. nih.gov |

Conjugation to Polymeric Carriers and Dendrimer Systems

Conjugating methotrexate to macromolecules like polymeric carriers and dendrimers is a strategy to improve its therapeutic index, alter its biodistribution, and target it to specific tissues or cells.

Dendrimers , particularly polyamidoamine (PAMAM) dendrimers, are highly branched, nanoscale macromolecules with numerous surface functional groups suitable for drug conjugation. nih.govnih.gov Methotrexate can be attached to the dendrimer surface, often along with a targeting ligand like folic acid (FA), to create a multifunctional therapeutic device. nih.govnih.gov The conjugation can be achieved through either ester or amide linkages. Amide bonds are often preferred for their stability against hydrolysis by serum esterases. nih.gov For example, a generation 5 (G5) PAMAM dendrimer conjugated to multiple methotrexate molecules (G5-MTXn) via an amide linkage demonstrated a 4300-fold higher binding affinity to the folate receptor compared to free methotrexate, showcasing the power of polyvalent interactions. nih.gov Protecting the α-carboxyl group of methotrexate with a tert-butyl ester during these conjugations can be used to enhance the circulatory half-life and reduce liver accumulation of the resulting dendrimer conjugate. medchemexpress.com

Other polymeric carriers , such as human serum albumin (HSA), have also been used. nih.gov Methotrexate can be linked to HSA via oligopeptide spacers, which can be designed to be cleaved by specific enzymes, such as those found in lysosomes. For instance, an Ala-Leu-Ala-Leu spacer was shown to be effectively cleaved by lysosomal enzymes, releasing the methotrexate derivative. nih.gov This approach allows for controlled drug release within the target cell.

| Carrier Type | Conjugation Strategy | Purpose and Outcome |

| PAMAM Dendrimers | Covalent attachment of MTX (often via amide or ester bonds) to the dendrimer surface. nih.govnih.gov | Creates a polyvalent therapeutic with enhanced targeting (e.g., to folate receptors) and improved pharmacokinetic properties. nih.govmedchemexpress.com |

| Human Serum Albumin (HSA) | Linking MTX to HSA via enzyme-cleavable oligopeptide spacers (e.g., Ala-Leu-Ala-Leu). nih.gov | Designed for controlled, intracellular drug release upon cleavage by lysosomal enzymes. nih.gov |

Synthesis of Advanced Prodrug Constructs and Vectorized Molecules

The synthesis of advanced prodrugs aims to create inactive forms of methotrexate that are activated at the target site, thereby minimizing systemic toxicity. Vectorized molecules incorporate a targeting moiety to direct the drug to specific cells or tissues.

The α-carboxyl group of methotrexate is a crucial structural element for its transport into cells and its binding to the target enzyme, dihydrofolate reductase (DHFR). acs.org Consequently, α-carboxyl substituted methotrexate derivatives are often inactive until the modifying group is cleaved, making them ideal candidates for prodrugs. acs.org In contrast, γ-carboxyl substituted derivatives tend to retain more of methotrexate's activity. acs.org

A convergent synthetic approach can be used to create complex prodrugs. For example, a bone-targeted prodrug was synthesized by linking methotrexate to a hydroxybisphosphonic (HBP) vector via a cleavable ester group. researchgate.net The synthesis involved preparing methotrexate α-tert-butyl ester, which was then coupled to the vectorized linker. researchgate.net This strategy takes advantage of the α-ester's ability to render the methotrexate inactive until its release. acs.org

Another approach involves creating methotrexate-α-peptides that act as prodrugs. nih.govcreative-biolabs.com These are designed to be hydrolyzed by specific enzymes, such as carboxypeptidase A, which may be localized to tumor sites, to release the active methotrexate. nih.gov

Stereochemical Considerations in the Synthesis of this compound and its Analogues

The biological activity of methotrexate and its analogues is highly dependent on their stereochemistry. Methotrexate naturally contains the L-glutamate enantiomer, and preserving this configuration is paramount during synthesis.

Retention of L-Glutamate Configuration During Synthesis

Maintaining the L-glutamate configuration is a critical challenge in the synthesis of methotrexate analogues. The α-hydrogen of the glutamate (B1630785) moiety is susceptible to racemization, particularly under the basic or harsh conditions often employed during peptide coupling reactions. nih.gov The use of certain coupling reagents, like dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (NHS), has been shown to lead to racemization at the glutamate center. nih.gov

To circumvent this, synthetic strategies often build up the molecule from an appropriately protected L-glutamic acid derivative. rsc.org For instance, syntheses can start with t-butyl L-isoglutamine or t-butyl L-glutamine, ensuring that the desired stereochemistry is locked in from the beginning. rsc.org The use of an acid-labile t-butyl ester to protect one of the carboxyl groups is advantageous because its removal with acid at the final stage is less likely to cause the α-γ transpeptidation reactions that can occur during alkaline hydrolysis of other esters like methyl or ethyl esters.

Diastereomer Formation and Separation in Alpha-Peptide Conjugates

When methotrexate is conjugated to another chiral molecule, such as an L-amino acid, at the α-carboxyl position, a mixture of diastereomers can be formed if any racemization of the glutamate moiety occurs during the synthesis. These diastereomers consist of the L,L- and D,L-forms. nih.gov

These diastereomers often exhibit different biological activities and can be separated and identified using analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.gov For example, DL,L-MTX-Arg was resolved into two distinct components by HPLC. nih.gov Enzymatic hydrolysis can also be used for identification, as enzymes often act stereospecifically. Serum carboxypeptidase N was found to hydrolyze only the L,L diastereomer of MTX-Arg, allowing for its identification as the slower-eluting component on HPLC. nih.gov Similarly, the L,L diastereomer of MTX-Ala was hydrolyzed by pancreatic carboxypeptidase A twice as fast as the DL,L mixture. nih.gov

The separation and characterization of these diastereomers are crucial because they can have significantly different biological effects. In studies with L1210 cells, the L,L-MTX-Arg diastereomer was found to be considerably more cytotoxic than the D,L diastereomer, highlighting the importance of stereochemical purity in the final product. nih.gov

| Diastereomeric Pair | Separation/Identification Method | Observation |

| DL,L-MTX-Arg | HPLC (NH4OAc/CH3CN); DEAE-Trisacryl chromatography; Enzymatic hydrolysis with serum carboxypeptidase N. nih.gov | Resolved into two closely spaced components. Only the slower HPLC component (L,L diastereomer) was hydrolyzed by the enzyme. nih.gov |

| DL,L-MTX-Ala | HPLC (C18 reversed-phase; acetic acid/CH3OH); Enzymatic hydrolysis with pancreatic carboxypeptidase A. nih.gov | The L,L diastereomer was identified as the slower of two components and was hydrolyzed twice as rapidly as the mixture. nih.gov |

Biochemical and Biophysical Characterization of Esterified Methotrexate Analogues

Studies on Enzyme Binding Affinity and Specificity

The primary mechanism of action of methotrexate (B535133) is the potent inhibition of DHFR, a crucial enzyme in cell replication. nih.gov The binding affinity of methotrexate analogues to DHFR is, therefore, a critical determinant of their potential efficacy.

Dihydrofolate Reductase (DHFR) Binding Investigations of Alpha-Esterified Derivatives

Modification of the glutamate (B1630785) moiety of methotrexate, particularly at the alpha-carboxyl group, has been shown to significantly influence its binding affinity to DHFR. Studies on a series of alpha- and gamma-monoesters of methotrexate have revealed a general trend where alpha-esterification leads to a decrease in DHFR inhibitory activity compared to the parent compound, methotrexate. nih.gov

Research has shown that protection of the α-carboxyl group of methotrexate, as is the case with Methotrexate alpha-tert-butyl ester, results in reduced in vitro activity. medchemexpress.com This suggests that the free alpha-carboxyl group plays a significant role in the optimal binding of the inhibitor to the active site of DHFR. In a comparative study of methotrexate monoesters with varying alkyl chain lengths (from n-butyl to n-hexadecyl), the alpha-esters consistently demonstrated lower affinity for DHFR than their corresponding gamma-ester counterparts and methotrexate itself. nih.gov Specifically, for the alpha-esters, the inhibitory activity against DHFR decreased as the length of the alkyl chain increased, with the C4 ester being the most potent among the alpha-ester series. nih.gov

Table 1: Relative DHFR Inhibition of Methotrexate Alpha-Esters

| Compound | Relative DHFR Inhibition |

| Methotrexate | ++++ |

| Methotrexate α-n-butyl ester | +++ |

| Methotrexate α-n-octyl ester | ++ |

| Methotrexate α-n-dodecyl ester | ++ |

| Methotrexate α-n-hexadecyl ester | + |

| This table provides a qualitative representation of DHFR inhibition based on the findings that inhibitory activity decreases with increasing alkyl chain length in the alpha-ester series. |

Comparative Analysis of Alpha- vs. Gamma-Substituted Ester Binding to DHFR

This difference in binding affinity suggests that the gamma-carboxyl group is more amenable to modification without a substantial loss of inhibitory activity compared to the alpha-carboxyl group. For instance, in the same study of methotrexate monoesters, the gamma-esters with C4 and C8 alkyl chains showed comparable or only slightly reduced DHFR inhibition compared to methotrexate, whereas the corresponding alpha-esters showed a more significant drop in activity. nih.gov

Table 2: Comparative DHFR Inhibition of Methotrexate Monoesters

| Compound | Positional Isomer | Relative DHFR Inhibition |

| Methotrexate | - | +++++ |

| Methotrexate γ-n-butyl ester | Gamma | ++++ |

| Methotrexate α-n-butyl ester | Alpha | +++ |

| Methotrexate γ-n-octyl ester | Gamma | ++++ |

| Methotrexate α-n-octyl ester | Alpha | ++ |

| Methotrexate γ-n-dodecyl ester | Gamma | +++ |

| Methotrexate α-n-dodecyl ester | Alpha | ++ |

| Methotrexate γ-n-hexadecyl ester | Gamma | ++ |

| Methotrexate α-n-hexadecyl ester | Alpha | + |

| This table illustrates the general trend of higher DHFR inhibition by gamma-esters compared to their corresponding alpha-ester isomers. |

Interactions with Folylpolyglutamate Synthetase (FPGS) and Other Folate-Metabolizing Enzymes

Folylpolyglutamate Synthetase (FPGS) is a key enzyme responsible for the addition of glutamate residues to methotrexate, a process known as polyglutamylation. nih.govclinexprheumatol.org This metabolic step is crucial for the intracellular retention and, consequently, the sustained inhibitory action of methotrexate. clinexprheumatol.org

Studies on methotrexate analogues with modifications in the glutamate portion have shown that these derivatives are generally poor substrates for FPGS. creative-biolabs.com Specifically, research on gamma-tert-butyl methotrexate revealed that this ester was not metabolized to its polyglutamated forms in human leukemic cell lines. nih.gov This lack of polyglutamylation is a significant biochemical difference compared to the parent drug, methotrexate, which is extensively polyglutamylated in sensitive cells. nih.gov

While direct studies on this compound and its interaction with FPGS are not extensively detailed in the reviewed literature, the findings for the gamma-ester and other glutamate-modified analogues strongly suggest that esterification at the alpha-position would similarly impede the action of FPGS. The structural requirements for FPGS recognition and catalysis appear to be stringent, with a free carboxyl group on the glutamate moiety being essential. Therefore, it is highly probable that this compound is not a substrate for FPGS and does not undergo polyglutamylation.

Prodrug Concepts and Preclinical Biological Evaluation of Methotrexate Alpha Tert Butyl Ester Analogues

Design Principles for Alpha-Ester-Linked Methotrexate (B535133) Prodrugs

The development of prodrugs, which are inactive or less active precursors that are converted into active drugs within the body, is a key strategy in pharmaceutical sciences. orientjchem.org For methotrexate (MTX), a potent antifolate agent used in cancer and autoimmune disease treatment, creating ester-linked prodrugs at the alpha-carboxyl position of its glutamate (B1630785) moiety is a deliberate design choice to modulate its activity and improve its therapeutic profile. orientjchem.orgnih.gov

Modulation of Intrinsic Activity through Alpha-Carboxyl Esterification

The alpha-carboxyl group of methotrexate is a critical structural feature essential for its biological function. nih.govacs.org It plays a significant role in the molecule's transport into target cells via the reduced folate carrier and its binding to the active site of its target enzyme, dihydrofolate reductase (DHFR). nih.govcreative-biolabs.com

By chemically modifying this group through esterification—for instance, by adding a tert-butyl group to create Methotrexate alpha-tert-butyl ester—the intrinsic activity of the parent molecule is intentionally masked. nih.govmedchemexpress.com This modification renders the prodrug significantly less toxic to cells compared to methotrexate, as it is poorly internalized by the folate transport systems. creative-biolabs.com The rationale behind this design is that the ester bond will be cleaved by enzymes (esterases) that are present in the body, particularly in tumor tissues, to release the active methotrexate at the desired site of action. orientjchem.orgnih.gov This targeted activation is designed to enhance drug delivery to tumors while minimizing exposure and potential damage to healthy tissues. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity in Cellular Models

The effectiveness of a potential anticancer agent is first evaluated in laboratory settings using cancer cell lines. These in vitro studies measure the compound's ability to kill cancer cells or inhibit their proliferation.

Evaluation in Methotrexate-Sensitive Cell Lines

In cell lines known to be sensitive to methotrexate, alpha-ester prodrugs consistently demonstrate reduced cytotoxic activity compared to the parent drug. For example, when the alpha-carboxyl group of methotrexate is protected, as in a dendrimer-conjugated form of this compound (OtBu-MTX-PVG), it shows lower cytotoxicity against HT1080 fibrosarcoma cells than a similar conjugate with an unprotected alpha-carboxyl group. medchemexpress.com This confirms that masking the alpha-carboxyl group effectively diminishes the compound's immediate antiproliferative power. medchemexpress.com Similarly, methotrexate alpha-peptides, where an amino acid is linked to the alpha-carboxyl group, are significantly less toxic than methotrexate itself. For instance, the ID50 (the concentration required to inhibit 50% of cell growth) for MTX-Ala was found to be 2.0 x 10⁻⁶ M, compared to 2.4 x 10⁻⁸ M for methotrexate, indicating a substantial decrease in toxicity for the prodrug. nih.gov However, when the appropriate enzyme (carboxypeptidase A) is added to the cell culture, it cleaves the prodrug, releases methotrexate, and restores the cytotoxic effect. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Methotrexate Alpha-Ester Prodrugs in Sensitive Cell Lines This table summarizes the observed in vitro activity of alpha-ester prodrugs compared to methotrexate.

| Cell Line | Compound | Observation | Finding | Citation |

| HT1080 | OtBu-MTX-PVG | Compared to MTX-PVG | Reduced cytotoxicity | medchemexpress.com |

| L1210 | MTX-Ala | Compared to MTX | ID50 of 2.0 x 10⁻⁶ M vs. 2.4 x 10⁻⁸ M for MTX | nih.gov |

| UCLA-P3 | MTX-Phe | Compared to MTX | ID50 of 2.2 x 10⁻⁶ M vs. 4.5 x 10⁻⁸ M for MTX | nih.gov |

Preclinical In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, drug candidates are tested in living organisms, typically in mouse models, to evaluate their effectiveness in a more complex biological system.

Assessment of Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical cancer research. In these models, this compound has demonstrated significant antitumor activity.

A conjugate of this compound showed a significant (63%) reduction in tumor size by day 12 in a xenograft model using HT1080 tumor cells. medchemexpress.com This finding is crucial because it indicates that while the prodrug is less active in vitro, it is effectively converted to its active form in vivo, leading to tumor suppression. medchemexpress.com The protection of the alpha-carboxyl group is thought to improve the drug's circulation time in the body, allowing for better accumulation in the tumor. medchemexpress.com

Table 2: Preclinical In Vivo Efficacy of Methotrexate Alpha-Ester Analogues This table presents findings from in vivo studies on tumor growth inhibition.

| Animal Model | Tumor Cell Line | Compound | Key Result | Citation |

| Nude Mice | HT1080 | Lys-MTXcleavable-(OtBu) | 63% reduction in tumor size on day 12 | medchemexpress.com |

Modulation of Systemic Exposure and Tissue Distribution in Animal Systems

The esterification of methotrexate (MTX) at its α-carboxyl group to form this compound is a prodrug strategy designed to alter the pharmacokinetic profile of the parent drug. While comprehensive in vivo studies detailing the systemic exposure and tissue distribution of this compound as a standalone agent are not extensively available in published literature, research on its behavior as part of a larger drug delivery system provides significant insights into its modulatory effects.

Studies involving PEGylated polylysine (B1216035) dendrimers have utilized this compound as a means to enhance the therapeutic potential of the conjugate. In this context, the alpha-tert-butyl ester modification has been shown to significantly influence the systemic circulation and organ deposition of the dendrimer-drug conjugate in animal models.

One key finding is that capping the α-carboxyl group of methotrexate with a tert-butyl ester can lead to an improved circulatory half-life of the conjugate. This modification, when applied to a PEGylated polylysine dendrimer conjugated with methotrexate, also demonstrated a notable reduction in liver accumulation. nih.gov

In a comparative study in rats, the lymphatic pharmacokinetics and antitumor activity of a PEGylated polylysine dendrimer conjugated to methotrexate (D-MTX(OH)) was compared to a similar dendrimer where the methotrexate was α-carboxyl O-tert-butylated (D-MTX(OtBu)). nih.gov The D-MTX(OtBu) conjugate, which has been previously shown to have longer plasma circulation times, was well absorbed from a subcutaneous injection site via the lymphatic system. nih.gov

The tissue distribution in sentinel lymph nodes was also markedly different between the two conjugates. The retention of D-MTX(OH) was significantly higher than that of D-MTX(OtBu). nih.gov However, despite these differences in lymph node retention, both dendrimer formulations similarly inhibited the growth of lymph node metastases, whereas methotrexate alone did not show a significant effect. nih.gov This suggests that while the alpha-tert-butyl ester modification alters the systemic and lymphatic distribution, it can still allow for effective antitumor activity.

These findings collectively indicate that the conversion of methotrexate to its alpha-tert-butyl ester, particularly within a macromolecular drug delivery system, is a viable strategy for modulating its systemic exposure and tissue distribution. The increased lipophilicity and masking of the α-carboxyl group can lead to prolonged circulation and altered patterns of organ accumulation, which may be leveraged to enhance therapeutic efficacy and reduce off-target effects.

Research Findings on Methotrexate-Dendrimer Conjugates in Rats

| Compound/Conjugate | Key Finding on Systemic Exposure/Distribution | Reference |

| D-MTX(OtBu) (PEGylated polylysine dendrimer with this compound) | Longer plasma circulation times; well-absorbed from subcutaneous injection site via lymph; 3-4%/g of dose retained in sentinel lymph nodes. | nih.gov |

| D-MTX(OH) (PEGylated polylysine dendrimer with methotrexate) | Limited absorption from subcutaneous injection site, but almost exclusively via lymph; significantly elevated retention in sentinel lymph nodes (~30% dose/g). | nih.gov |

| Methotrexate (MTX) | Not absorbed into the lymph from subcutaneous injection site. | nih.gov |

| MTX-conjugated G3-G4 PEG(570) dendrimers (smaller constructs) | Retention observed in the kidneys. | nih.gov |

| MTX-conjugated G5 PEG(1100) dendrimer (larger construct) | Concentrated more in the liver and spleen; accumulated in solid tumors in rats and mice. | nih.gov |

Enzymatic and Chemical Hydrolysis Mechanisms of Esterified Methotrexate

Enzyme-Mediated Cleavage of Alpha-tert-butyl Esters

The activation of methotrexate (B535133) ester prodrugs is predominantly an enzyme-driven process. Specific enzymes, some of which are more abundant in tumor microenvironments, can hydrolyze the ester linkage to release the active drug.

Amino acids are often used as carriers in prodrug design to improve properties such as water solubility or transport. mdpi.com While aminopeptidases are crucial for cleaving amino acids from the N-terminus of peptides, their specific role in the direct hydrolysis of the alpha-tert-butyl ester of methotrexate is not extensively documented. The primary function of these enzymes is peptide bond hydrolysis, not ester bond cleavage of this nature. Prodrug strategies involving amino acids often focus on leveraging amino acid transporters for improved cell entry rather than direct cleavage by aminopeptidases. mdpi.com

Carboxypeptidases are key enzymes in the activation of methotrexate prodrugs modified at the alpha-carboxyl position. These enzymes, which cleave amino acids from the C-terminus of peptides, have been effectively used in targeted cancer therapy strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Methotrexate alpha-peptides, where an amino acid is linked to the alpha-carboxyl group, are designed to be ideal prodrugs because they are not readily transported into cells and require enzymatic conversion to become active. nih.gov

Studies have shown that Methotrexate-alpha-phenylalanine (MTX-α-Phe) is readily hydrolyzed by carboxypeptidase A (CP-A). nih.gov The cytotoxicity of such peptide prodrugs is significantly enhanced in the presence of the appropriate carboxypeptidase, demonstrating efficient activation. nih.gov For instance, the toxicity of MTX-Phe towards human lung adenocarcinoma cells approached that of methotrexate itself only when the cells were treated with a conjugate of CP-A and a tumor-targeting monoclonal antibody. nih.gov This highlights the enzyme's critical role in releasing the active drug at the target site.

Certain proteases are overexpressed in and around solid tumors, making them excellent targets for tumor-specific prodrug activation. Plasmin and Cathepsin B are two such enzymes. nih.gov A strategy has been developed using alpha-tert-butyl protected methotrexate to synthesize an albumin-binding prodrug. This prodrug incorporates a specific peptide sequence (D-Ala-Phe-Lys) that is recognized and cleaved by both plasmin and cathepsin B. nih.gov Upon cleavage, a derivative of methotrexate is released. This albumin-bound form of the prodrug was shown to be efficiently cleaved by both enzymes and within a homogenate of an ovarian carcinoma cell line, validating the concept of using tumor-associated enzymes for targeted drug release. nih.gov Cathepsin B, a lysosomal cysteine protease, is known to be released into the cytosol during apoptosis, suggesting it can act on intracellularly delivered prodrugs. nih.govnih.gov

Hepatic aldehyde oxidase (AOX) is involved in the metabolism of methotrexate. arkat-usa.orgnih.gov Research comparing methotrexate (MTX) with its gamma-tert-butyl ester (γ-TBM) derivative using a rabbit liver enzyme preparation revealed that the ester is a more favorable substrate for AOX. arkat-usa.org The Michaelis-Menten constant (Km) for γ-TBM was 8-fold lower than for MTX, while the maximum reaction velocity (Vmax) was 8-fold higher, indicating that the ester is more efficiently metabolized by hepatic AOX. arkat-usa.org It is important to note these findings pertain to the gamma-ester, not the alpha-ester. However, they suggest that esterification of methotrexate can significantly alter its interaction with metabolic enzymes like AOX. This efficient metabolism could potentially serve as a detoxification pathway. arkat-usa.org

Table 1: Summary of Enzymes in Methotrexate Prodrug Hydrolysis

| Enzyme Family | Specific Enzyme(s) | Typical Substrate Linkage | Role in Methotrexate α-Ester/Peptide Prodrug Activation |

|---|---|---|---|

| Aminopeptidases | Various | Peptide (N-Terminus) | Role not well-characterized for direct ester hydrolysis. mdpi.com |

| Carboxypeptidases | Carboxypeptidase A, B | Peptide (C-Terminus) | Cleaves α-peptide derivatives to release active Methotrexate; used in targeted therapies. nih.gov |

| Tumor-Associated Proteases | Plasmin, Cathepsin B | Specific Peptide Sequences | Cleaves specific linkers in advanced prodrugs to release Methotrexate at the tumor site. nih.gov |

| Oxidoreductases | Aldehyde Oxidase (Hepatic) | N/A (Metabolism) | More efficiently metabolizes the γ-tert-butyl ester of Methotrexate compared to the parent drug. arkat-usa.org |

Acid-Catalyzed and Other Chemical Hydrolysis Pathways of the Ester Moiety

Beyond enzymatic action, the ester bond of Methotrexate alpha-tert-butyl ester can be cleaved by chemical hydrolysis, with the rate being highly dependent on pH. The tert-butyl group is a valuable protecting group in organic synthesis precisely because tert-butyl esters are remarkably stable under basic or neutral conditions but are labile to acid-catalyzed hydrolysis. nih.gov

This stability is attributed to the steric hindrance of the bulky tert-butyl group. More hydrophobic ester modifications, such as tert-butyl, exhibit significant resistance to spontaneous hydrolysis in aqueous environments compared to smaller methyl or ethyl esters. medchemexpress.com Hydrolysis of esters can proceed through either an acid- or base-catalyzed mechanism. medchemexpress.com For tert-butyl esters, the acid-catalyzed pathway is dominant. The process involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of tert-butanol (B103910) to release the carboxylic acid. Studies on methotrexate itself show it degrades in acidic solutions. nih.gov While this refers to the degradation of the core molecule, it underscores the importance of pH in the stability of methotrexate derivatives.

Hydrolysis Kinetics and Prodrug Activation Profile in Biological Mimicking Conditions

The prodrug concept relies on the compound being inactive and stable until it is converted to the active form. Esterification at the alpha-carboxyl group of methotrexate successfully creates such a prodrug, as the modified molecule shows reduced in vitro activity against cancer cell lines. This necessitates hydrolysis for activation.

The stability of the tert-butyl ester bond is significant. In studies with human leukemic lymphoblasts, the related gamma-tert-butyl methotrexate was found to be unmetabolized in the cell line over a 24-hour period, indicating high stability in that biological context. arkat-usa.org Similarly, other complex ester-based prodrugs have shown high stability in plasma, with half-lives potentially exceeding 100 hours, while demonstrating much faster degradation in tissue homogenates where enzymatic activity is higher.

The activation profile can be dramatic. As noted, the cytotoxicity of a methotrexate-alpha-peptide prodrug was found to be very low on its own but increased to a level near that of free methotrexate in the presence of the activating enzyme, carboxypeptidase A. nih.gov

Table 2: Comparative Bioactivity of a Methotrexate α-Peptide Prodrug

| Compound | Condition | ID50 (M) |

|---|---|---|

| Methotrexate (MTX) | - | 4.5 x 10⁻⁸ |

| MTX-Phe (Prodrug) | Without Enzyme Conjugate | 2.2 x 10⁻⁶ |

| MTX-Phe (Prodrug) | With Antibody-Enzyme Conjugate | 6.3 x 10⁻⁸ |

Data derived from in vitro studies on UCLA-P3 human lung adenocarcinoma cells, illustrating the activation of the MTX-Phe prodrug by a targeted carboxypeptidase A conjugate. nih.gov

Cellular Uptake and Intracellular Fate of Methotrexate Alpha Tert Butyl Ester Derivatives

Carrier-Mediated Transport Mechanisms of Esterified Analogues

The primary conduits for methotrexate (B535133) entry into cells are the reduced folate carrier (RFC) and the folate receptor (FR). The structural integrity of the methotrexate molecule, particularly its carboxyl groups, is pivotal for recognition and transport by these systems.

The human reduced folate carrier (hRFC), encoded by the SLC19A1 gene, is the major transport system for folates and antifolates like methotrexate in most mammalian cells. Research into the structure and function of hRFC has revealed that it exhibits stringent structural requirements for its substrates. While modifications to the γ-carboxylate of methotrexate are generally tolerated, the carrier has been shown to be intolerant of substitutions at the α-carboxylate position. This suggests that Methotrexate alpha-tert-butyl ester, with its bulky tert-butyl group esterified to the alpha-carboxyl, would likely serve as a poor substrate for RFC-mediated transport. This modification is expected to sterically hinder the appropriate binding of the molecule within the carrier's translocation pocket, thereby significantly impairing its uptake via this primary route.

The folate receptor (FR) represents an alternative pathway for the cellular entry of folates and their analogues. Unlike the bidirectional transport facilitated by RFC, FR mediates uptake through endocytosis. While methotrexate itself has a lower affinity for the folate receptor compared to folic acid, this pathway can be significant in FR-overexpressing tumors.

Comparative Analysis of Cellular Uptake of Alpha-Esterified vs. Unmodified Methotrexate

The esterification of the alpha-carboxyl group of methotrexate to form the tert-butyl ester derivative has been shown to result in reduced in vitro activity. This observation is consistent with the anticipated impairment of its transport via the reduced folate carrier, the primary uptake mechanism in many cell types.

| Compound | Cell Line | Incubation Conditions | Intracellular Concentration |

| γ-tert-butyl methotrexate | CEM (human leukemic lymphoblasts) | 2 µM for 24 hr | 17 pmol/mg protein |

| γ-tert-butyl methotrexate | CEM/MTX (MTX-resistant) | 2 µM for 24 hr | 15 pmol/mg protein |

| Methotrexate | CEM (human leukemic lymphoblasts) | - | Extensively polyglutamylated |

| Methotrexate | CEM/MTX (MTX-resistant) | 100 µM | Severely reduced polyglutamylation |

Table 1: Comparative Cellular Accumulation of Esterified vs. Unmodified Methotrexate Analogues. This table, based on data from studies on γ-tert-butyl methotrexate, illustrates that esterified analogues can accumulate within cells, even in those with defective methotrexate transport. nih.gov

Polyglutamylation Status and Intracellular Retention of Esterified Analogues

Upon entering the cell, methotrexate is converted to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for the long-term intracellular retention and cytotoxic activity of methotrexate, as the polyglutamated forms are less readily effluxed from the cell and exhibit enhanced inhibitory effects on target enzymes.

The alpha-carboxyl group of the glutamate (B1630785) moiety is the site of polyglutamation. Therefore, the presence of the tert-butyl ester at this position in this compound would sterically hinder or completely block the enzymatic addition of further glutamate residues. Consequently, it is expected that this compound is not a substrate for FPGS and does not undergo polyglutamylation.

Advanced Delivery Systems Incorporating Methotrexate Alpha Tert Butyl Ester Conjugates

Polymeric Nanocarriers and Dendrimers for Enhanced Delivery

Polymer-based nanocarriers, including dendrimers, are at the forefront of delivery systems designed to improve the pharmacokinetics and tumor-targeting of chemotherapeutic agents like methotrexate (B535133). nih.gov These systems leverage the enhanced permeation and retention (EPR) effect for passive tumor accumulation. nih.gov

Research has focused on PEGylated poly-l-lysine dendrimers as carriers for methotrexate. In these systems, protecting the alpha-carboxyl group of methotrexate as a tert-butyl ester (OtBu) has been shown to be highly advantageous. nih.gov A generation 5 PEGylated (PEG 1100) polylysine (B1216035) dendrimer conjugated to OtBu-protected methotrexate via a stable amide linker demonstrated a long circulatory half-life of two days and effective targeting to solid tumors. nih.gov

Capping the alpha-carboxyl group in this manner significantly improves the circulatory half-life and reduces accumulation in the liver compared to conjugates with an unprotected alpha-carboxyl group. nih.gov Interestingly, even when attached via a cleavable hexapeptide linker designed to be recognized by matrix metalloproteinases (MMPs) 2 and 9, the OtBu-capped methotrexate dendrimer retained its in vitro cytotoxicity against HT1080 fibrosarcoma cells and showed significant tumor growth reduction in vivo. nih.gov In contrast, the equivalent dendrimer with an uncapped methotrexate molecule did not inhibit tumor growth, likely due to rapid clearance from the body. nih.gov

| Dendrimer Conjugate Feature | Observation | Implication | Reference |

| MTX α-carboxyl group | Capped with tert-butyl ester (OtBu) | Improved circulatory half-life, reduced liver accumulation. | nih.gov |

| Linker Type | Stable amide linker | Long circulatory half-life (2 days), tumor targeting. | nih.gov |

| Linker Type | MMP-cleavable (PVGLIG) with uncapped MTX | Increased plasma clearance, high liver/spleen deposition. | nih.gov |

| In Vivo Antitumor Activity | OtBu-capped MTX conjugate | Significant reduction in tumor growth in HT1080 tumor-bearing mice. | nih.gov |

| In Vivo Antitumor Activity | Uncapped MTX conjugate | No reduction in tumor growth. | nih.gov |

The principles of using alpha-carboxyl protected methotrexate extend to other polymer-based systems. The conjugation of hydrophobic drugs to hydrophilic PEGylated dendrimers is a key area of investigation. nih.gov Studies using a series of PEGylated poly-l-lysine dendrimers (generations 3 to 5) showed that increasing the dendrimer generation reduced clearance and renal elimination while increasing metabolic stability. nih.gov

While many studies on polymer-based delivery for methotrexate use the unmodified drug, the insights gained are relevant. nih.govnih.gov For instance, biopolymers like anionic and cationic polysaccharides are developed to modulate drug release and improve biodistribution. nih.govnih.gov The hydrophobic nature of Methotrexate alpha-tert-butyl ester makes it suitable for incorporation into the hydrophobic cores of polymer-lipid hybrid nanoparticles (LPHNPs), which combine the features of polymeric and lipid nanoparticles for potentially better drug delivery. frontiersin.org

Peptide and Protein Conjugates of this compound

Conjugating methotrexate to peptides and proteins is a strategy to achieve targeted delivery to specific cells or tissues, leveraging biological recognition mechanisms.

Albumin, the most abundant protein in blood plasma, can be used as a natural carrier for drugs to increase their half-life and target them to inflamed tissues or tumors. Prodrugs of methotrexate have been designed to bind to the cysteine-34 position of endogenous albumin. nih.gov For example, the prodrug AWO54 (EMC-d-Ala-Phe-Lys-Lys-MTX) binds to albumin in vivo and is designed to be cleaved by proteases like cathepsin B and plasmin, which are overexpressed in rheumatoid arthritis, releasing a methotrexate-lysine derivative. nih.gov

In a separate approach, bovine serum albumin (BSA) was directly linked to methotrexate through various spacers to create prodrugs. mdpi.comnih.gov These conjugates showed low inhibitory potency towards dihydrofolate reductase in their intact form but regenerated their antiproliferative effects after entering cancerous glioma cells. mdpi.comnih.gov An optimal design was found to be a BSA-MTX conjugate with an ethylene (B1197577) chain spacer. nih.gov This strategy of creating albumin-linked prodrugs can prevent drug overdosing and associated side effects by ensuring a low, continuous level of active drug. mdpi.com

Peptide hormones are excellent candidates for targeting drugs to tumors that overexpress their specific receptors. nih.govmdpi.com A key synthetic challenge is to link the drug to the peptide without impairing the function of either molecule. A method has been developed for the selective coupling of methotrexate to peptide hormone carriers through the gamma-carboxyl group of its glutamic acid moiety. nih.gov

This synthesis crucially employs glutamic acid alpha-tert-butyl ester. The process involves activating 4-amino-4-deoxy-N10-methylpteroic acid with the BOP reagent, which then reacts with the potassium salt of glutamic acid alpha-tert-butyl ester. nih.gov This creates a protected methotrexate derivative where the alpha-carboxyl group is blocked, allowing the gamma-carboxyl group to be selectively coupled to an amino group on the peptide carrier. nih.gov After conjugation, the tert-butyl protecting group is removed under mild acidic conditions using trifluoroacetic acid. nih.gov This method has been used to create conjugates of methotrexate with analogs of somatostatin (B550006) and luteinizing hormone-releasing hormone (LH-RH) for targeting tumors with the corresponding receptors. nih.gov

| Conjugate Example | Peptide Carrier | Targeting Principle | Reference |

| AN-51 | Somatostatin analog | Targets somatostatin receptors on tumors. | nih.gov |

| AJ-04 | Luteinizing hormone-releasing hormone (LH-RH) analog | Targets LH-RH receptors on tumors. | nih.gov |

| AJ-51 | Luteinizing hormone-releasing hormone (LH-RH) analog | Targets LH-RH receptors on tumors. | nih.gov |

Targeted Delivery Strategies Through Alpha-Ester Modification

The modification of methotrexate's alpha-carboxyl group with a tert-butyl ester is a versatile and fundamental strategy for targeted drug delivery. This approach goes beyond simple prodrug design; it is an enabling step for constructing complex, targeted delivery systems.

By temporarily blocking the alpha-carboxyl group, the alpha-tert-butyl ester derivative of methotrexate facilitates several advanced delivery strategies:

Enhanced Systemic Exposure: As seen with PEGylated dendrimers, protecting the alpha-carboxyl group prevents rapid clearance and unwanted organ accumulation, leading to a longer circulation time and greater potential for the drug to reach its target site. nih.gov

Controlled Drug Release: The ester linkage can be part of a larger system where the drug is released in response to specific physiological conditions, such as the lower pH found in tumor microenvironments or the presence of specific enzymes. mdpi.com

Site-Selective Conjugation: The protection of one carboxyl group allows for specific chemical reactions to occur at the other (gamma) carboxyl group. This is critical for creating well-defined peptide-drug conjugates where the drug is attached to the carrier in a precise and reproducible manner. nih.gov

Improved Carrier Loading: The increased hydrophobicity of the ester derivative can facilitate its incorporation into hydrophobic domains of nanocarriers like polymeric micelles and lipid-based nanoparticles. nih.govfrontiersin.org

In essence, the use of this compound is a cornerstone of modern medicinal chemistry efforts to refine the delivery of methotrexate, aiming to increase its efficacy in target tissues while minimizing systemic exposure.

Receptor-Mediated Targeting Approaches (e.g., Folate Receptor, Peptide Receptors)

Receptor-mediated targeting leverages the overexpression of specific receptors on the surface of cancer cells or inflamed tissues to achieve selective drug delivery. By conjugating methotrexate to ligands that bind these receptors, the therapeutic agent can be directed with high precision. The synthesis of these conjugates often involves the use of this compound to ensure that the linkage to the targeting moiety occurs at the desired position on the drug molecule.

Folate Receptor Targeting:

The folate receptor (FR) is a well-established target, particularly FR-α, which is frequently overexpressed on the surface of various cancer cells (e.g., ovarian, breast, lung) and FR-β on activated macrophages in inflammatory conditions like rheumatoid arthritis. nih.govnih.govmdpi.comnih.gov Methotrexate itself is a folate antagonist and bears a structural resemblance to folic acid, allowing it to bind to the folate receptor, albeit with a lower affinity than folic acid itself. nih.gov This dual function as both a targeting ligand and a therapeutic agent is a unique aspect of methotrexate. mdpi.com

Advanced delivery systems, such as liposomes and nanoparticles, are often decorated with folic acid to enhance their uptake by FR-positive cells. pensoft.net The synthesis of these complex systems may involve methotrexate derivatives where the carboxylic acid groups are protected, for which the alpha-tert-butyl ester is a suitable candidate, to facilitate controlled conjugation chemistry. rsc.org Upon binding to the folate receptor, these nanocarriers are internalized by the cell through receptor-mediated endocytosis. nih.govrsc.org Inside the cell, the lower pH of endosomal compartments can trigger the release of the drug. rsc.org Studies have demonstrated that folate-conjugated nanoparticles lead to higher cellular uptake and enhanced cytotoxicity in FR-positive cancer cells compared to the free drug. pensoft.net

Peptide Receptor Targeting:

Many tumors overexpress receptors for peptide hormones. This characteristic can be exploited for targeted drug delivery by conjugating methotrexate to synthetic peptide analogs. A key synthetic strategy involves using this compound as a protected derivative. nih.gov This protection allows the selective coupling of the γ-carboxyl group of methotrexate to a free amino group on the peptide carrier. nih.gov

For instance, conjugates of methotrexate with analogs of luteinizing hormone-releasing hormone (LH-RH) and somatostatin have been synthesized. nih.gov These conjugates are designed to target tumors that possess high-affinity receptors for these specific peptides, such as certain breast, ovarian, and prostate cancers. After the peptide-drug conjugate binds to its receptor on the tumor cell, it is internalized, and the active methotrexate can be released. The use of the tert-butyl ester is crucial in the synthesis, and it is typically removed under mild acidic conditions with trifluoroacetic acid after the coupling is complete. nih.gov

Table 1: Examples of Receptor-Mediated Targeting Systems for Methotrexate

| Targeting Ligand | Receptor Target | Target Cells/Tissues | Delivery System Example | Reference |

|---|---|---|---|---|

| Folic Acid (or MTX itself) | Folate Receptor (FR-α, FR-β) | Ovarian, breast, lung cancer cells; Activated macrophages | Folic acid-coated PLGA nanoparticles, Liposomes | nih.gov, mdpi.com, pensoft.net |

| Somatostatin Analog | Somatostatin Receptors | Various tumors (e.g., neuroendocrine, breast) | Peptide-MTX Conjugate | nih.gov |

| LH-RH Analog | LH-RH Receptors | Prostate, breast, ovarian cancer cells | Peptide-MTX Conjugate | nih.gov |

| Transferrin | Transferrin Receptor | Human T-leukaemia cells | Targeted pH-sensitive liposomes | core.ac.uk |

Enzyme-Activated and pH-Responsive Release Systems

Stimuli-responsive systems are designed to release their drug payload in response to specific triggers present in the target microenvironment, such as the activity of certain enzymes or changes in pH. This compound is an important precursor in creating prodrugs that can be integrated into these intelligent delivery platforms.

Enzyme-Activated Release Systems:

Enzyme-activated prodrug therapy is a highly specific strategy that involves administering a non-toxic prodrug that is converted into a potent cytotoxic agent by an enzyme localized at the tumor site. nih.govaacrjournals.org Methotrexate alpha-peptides, which are derivatives where an amino acid is linked to the α-carboxyl group of methotrexate, are ideal prodrugs for this approach. creative-biolabs.com These derivatives are synthesized from intermediates like this compound.

The resulting methotrexate-alpha-peptide prodrugs, such as Methotrexate-α-alanine (MTX-Ala), are generally unable to enter cells via the folate transport systems and are therefore much less toxic than methotrexate itself. creative-biolabs.comnih.gov However, they can be readily hydrolyzed by the enzyme carboxypeptidase A (CPA), which cleaves the peptide bond and releases the active methotrexate. nih.govcreative-biolabs.com In a strategy known as antibody-directed enzyme prodrug therapy (ADEPT), a monoclonal antibody-CPA conjugate is first administered to target and bind to tumor cells. nih.gov After the conjugate has localized at the tumor and cleared from circulation, the MTX-alpha-peptide prodrug is given. The enzyme at the tumor surface then locally activates the prodrug, generating high concentrations of methotrexate specifically at the cancer site, which can then kill the tumor cells. nih.gov This approach has been shown to be significantly more effective than treatment with the prodrug alone. nih.gov

pH-Responsive Release Systems:

The microenvironment of solid tumors and inflamed tissues is often characterized by a lower pH (acidic) compared to healthy tissues. nih.govnih.gov Furthermore, after a nanocarrier is taken up by a cell into an endosome, the internal pH of the endosome drops significantly (to around 5.0-6.0). nih.govnih.gov This pH difference can be exploited as a trigger for drug release.

Various pH-sensitive nanocarriers for methotrexate have been developed, including liposomes, gold nanoparticles, and polymeric nanoparticles. nih.govnih.govnih.gov For example, gold nanoparticles loaded with methotrexate demonstrated a significantly faster release at pH 5 compared to physiological pH 7.6. nih.gov Similarly, liposomal formulations have been designed to be stable at a neutral pH but to become destabilized and release their methotrexate cargo in the acidic environment of an endosome or tumor. core.ac.uknih.gov In one study, liposomes released over 90% of their encapsulated methotrexate at pH 5.4 within 24 hours, compared to much slower release at physiological pH. nih.gov This pH-triggered release ensures that the drug is delivered inside the target cell or within the tumor tissue, enhancing its efficacy and reducing off-target effects. The development of these systems often requires the use of methotrexate prodrugs or derivatives, such as lipophilic esters, to facilitate their incorporation into the nanocarrier structure. mdpi.comnih.gov

Table 2: Examples of Stimuli-Responsive Release Systems for Methotrexate

| System Type | Trigger | Release Mechanism | Delivery System Example | Reference |

|---|---|---|---|---|

| Enzyme-Activated | Carboxypeptidase A (CPA) | Enzymatic cleavage of an alpha-peptide from the MTX prodrug. | Antibody-CPA conjugate with MTX-α-alanine prodrug. | nih.gov, nih.gov |

| pH-Responsive | Acidic pH (5.0 - 6.8) | Destabilization of the carrier matrix or cleavage of a pH-sensitive linker. | pH-sensitive liposomes, Gold nanoparticles, PDA-coated silica (B1680970) nanoparticles. | nih.gov, nih.gov, nih.gov |

| pH-Responsive | Acidic pH (5.4) | Increased drug diffusion from liposomal core at lower pH. | Liposomal Methotrexate | nih.gov |

Mechanisms of Overcoming Methotrexate Resistance Through Alpha Ester Modification

Strategies Addressing Methotrexate (B535133) Transport Defects in Resistant Cells

A primary mechanism of acquired resistance to Methotrexate is the impairment of its transport into cancer cells. cancerrxgene.orgnih.gov The main transporter responsible for MTX uptake is the reduced folate carrier (RFC). nih.gov A decrease in the activity or expression of this carrier leads to lower intracellular drug concentrations, rendering the cell resistant. nih.gov

Chemical modification of the MTX molecule, such as the creation of a tert-butyl ester, can alter its physicochemical properties, particularly its lipophilicity. This increased lipophilicity can allow the compound to bypass the RFC and enter the cell through passive diffusion across the cell membrane. This strategy is effective in cell lines where resistance is defined by a transport defect. Studies on γ-tBMTX have shown that it can circumvent resistance in cells with defective MTX transport. nih.govnih.gov This suggests that esterification of the gamma-carboxyl group allows the drug to achieve cytotoxic intracellular concentrations regardless of the RFC transporter's status. nih.gov

The ability of esterified MTX derivatives to bypass defective transport systems leads to significant accumulation within resistant cells. A key study compared the uptake of MTX and γ-tBMTX in a standard human leukemic T-lymphoblast cell line (CCRF-CEM) and a highly MTX-resistant subline (CEM/MTX) characterized by defective MTX uptake. nih.gov

The results demonstrated that while MTX accumulation was severely reduced in the resistant CEM/MTX cells, γ-tBMTX accumulated to nearly identical levels in both the sensitive and resistant cell lines. nih.gov After a 24-hour incubation period with a 2 µM concentration of γ-tBMTX, the intracellular uptake was 17 pmol/mg protein in the sensitive CEM cells and 15 pmol/mg protein in the transport-defective CEM/MTX cells. nih.gov This near-equal accumulation provides a clear rationale for how the ester derivative overcomes transport-based resistance. nih.gov Furthermore, the compound was well-retained within the cells even without being converted to polyglutamate forms. nih.gov

| Compound | Cell Line | Resistance Mechanism | Intracellular Accumulation (pmol/mg protein) |

|---|---|---|---|

| γ-tert-butyl methotrexate (TBM) | CEM (Sensitive) | None | 17 |

| γ-tert-butyl methotrexate (TBM) | CEM/MTX (Resistant) | Defective Transport | 15 |

Approaches Addressing Impaired Polyglutamylation in Resistant Cell Models

Once inside the cell, Methotrexate is converted into polyglutamate derivatives by the enzyme folylpolyglutamyl synthetase (FPGS). uconn.edu These polyglutamated forms are not only more potent inhibitors of secondary enzyme targets like thymidylate synthase but are also retained more effectively within the cell as they are poor substrates for efflux pumps. nih.gov A defect in or decreased activity of FPGS is a known mechanism of MTX resistance, leading to poor drug retention and reduced efficacy. nih.govresearchgate.net

Esterified derivatives like γ-tBMTX are not substrates for FPGS and are not polyglutamylated. nih.gov However, their efficacy is retained in cells with impaired polyglutamylation because their increased lipophilicity allows for sufficient cellular retention without this metabolic step. nih.gov In essence, the ester modification serves the same function as polyglutamylation—prolonging the intracellular presence of the drug—but through a different mechanism. Studies have confirmed that γ-tBMTX is not metabolized to polyglutamate forms in either sensitive or resistant cell lines, yet it remains effective, indicating it successfully overcomes this mode of resistance. nih.gov

Differential Activity and Cross-Resistance Profiles in Methotrexate-Resistant Cell Lines

The differential activity of MTX derivatives in resistant cells is a key indicator of their potential clinical utility. Cross-resistance occurs when a cell line resistant to one drug also shows resistance to a second, structurally or mechanistically related drug. Conversely, a lack of cross-resistance or even collateral sensitivity (where the resistant cell is more sensitive to the new drug) is highly desirable.

Studies examining patterns of cross-resistance have shown that cell lines resistant to MTX due to transport defects show only partial cross-resistance to γ-tBMTX. nih.gov This indicates that the ester is significantly more effective than the parent drug in this context. nih.gov The comparable sensitivity of both the parent (CEM) and transport-resistant (CEM/MTX) cell lines to γ-tBMTX underscores the ester's ability to completely circumvent this resistance mechanism. nih.gov Similarly, in cells where resistance is caused by impaired polyglutamylation, γ-tBMTX would be expected to show high activity, as its efficacy is independent of this process. nih.gov This contrasts with other antifolates that rely on polyglutamylation, which would be ineffective in such cells. researchgate.net

Future Research Avenues and Translational Perspectives in Preclinical Development

Exploration of Novel Alpha-Ester Modifications for Improved Efficacy and Specificity

The therapeutic efficacy of methotrexate (B535133) (MTX) is intrinsically linked to the free carboxyl groups of its glutamate (B1630785) moiety, particularly the alpha-carboxyl group, which contributes to its binding to the target enzyme, dihydrofolate reductase (DHFR). nih.gov Modification of this group via esterification is a promising prodrug strategy to alter the drug's physicochemical properties, such as lipophilicity, thereby potentially enhancing its activity. nih.gov

Research has shown that ester derivatives can exhibit greater potency than the parent compound. For instance, dimethyl esters of methotrexate and dichloromethotrexate (B1670466) were found to be more active than their parent compounds, a phenomenon attributed to their increased lipid solubility which may potentiate their activity. nih.gov This suggests that exploring a variety of alpha-ester modifications beyond the tert-butyl group could yield derivatives with finely tuned properties. For example, the synthesis of an alpha-methyl ester of MTX has been reported. nih.gov

Further investigations could focus on a systematic exploration of a homologous series of alkyl and aryl esters at the alpha-position. The goal would be to establish a quantitative structure-activity relationship (QSAR) to identify how factors like chain length, branching, and aromaticity of the ester group influence cellular uptake, enzymatic cleavage rates, and ultimately, cytotoxic efficacy. Studies comparing different ester derivatives, such as the gamma-tert-butyl esters of methotrexate and aminopterin (B17811), have shown that such modifications can lead to higher potency in cell culture and in vivo, and even overcome certain mechanisms of drug resistance. nih.gov Similar comparative studies for a library of alpha-esters are warranted. The synthesis of novel MTX derivatives where the 4- and 6-positions are modified has also resulted in compounds with significantly enhanced tumoricidal activity, indicating that modifications beyond the glutamate moiety can be synergistic. sioc-journal.cn

Table 1: Comparison of Methotrexate and its Ester Derivatives

| Compound | Modification | Observed Effect | Reference |

| Methotrexate Dimethyl Ester | Esterification of carboxyl groups | More active than parent compound; increased lipid solubility. nih.gov | nih.gov |

| Dichloromethotrexate Dimethyl Ester | Esterification of carboxyl groups | More active than parent compound; increased lipid solubility. nih.gov | nih.gov |

| Methotrexate alpha-methyl ester | Methyl ester at alpha-carboxyl | Synthesized for biochemical studies. nih.gov | nih.gov |

| gamma-tert-Butyl Methotrexate | tert-Butyl ester at gamma-carboxyl | More potent than MTX against certain cells; partial overcoming of resistance. nih.gov | nih.gov |

Integration of Methotrexate alpha-tert-butyl ester into Multi-Drug Delivery Platforms

The integration of lipophilic prodrugs like this compound into advanced drug delivery systems is a key strategy for improving targeted delivery and enabling combination therapy. scivisionpub.comfrontiersin.org Nanocarriers offer advantages such as a large surface-to-volume ratio, enhanced permeation and retention (EPR) effect in tumors, and the potential for sustained drug release. scivisionpub.com

A pivotal study demonstrated that capping the alpha-carboxyl group of methotrexate with a tert-butyl ester (OtBu) on a PEGylated polylysine (B1216035) dendrimer conjugate significantly improved its pharmacokinetic profile. medchemexpress.com This modification enhanced systemic exposure while retaining the in vivo antitumor activity, highlighting the value of the alpha-tert-butyl ester in sophisticated nanocarrier design. medchemexpress.com Other lipophilic MTX esters, such as didoceylmethotrexate (ddMTX), have been successfully incorporated into solid lipid nanoparticles (SLNs) for potential application in challenging cancers like glioblastoma. nih.gov

The versatility of MTX esters extends to various platforms:

Polymeric Micelles: MTX esters of block copolymers like poly(ethylene oxide)-block-poly(2-hydroxyethyl-L-aspartamide) (PEO-b-PHEA) can self-assemble into micelles. nih.gov The stability of these micelles and the drug release rate can be controlled by modulating the degree of MTX conjugation, which alters the hydrophobicity of the polymer. nih.gov

Co-delivery Systems: Nanoparticles have been designed to co-load MTX and other therapeutic agents, such as curcumin, to achieve synergistic anticancer effects. frontiersin.orgnih.gov Methotrexate itself, when conjugated to a nanoparticle system, can act as both a drug and a targeting ligand for folate receptors, which are often overexpressed on cancer cells. nih.gov

Hydrolysable Conjugates: MTX has been conjugated to nanocarriers like fullerenols via hydrolysable ester bonds, leading to improved bioavailability and pH-dependent drug release in the acidic tumor microenvironment. frontiersin.org

Microparticles: For localized therapy, MTX derivatives have been encapsulated into biodegradable chitosan (B1678972) microparticles, providing a platform for controlled, local release in tissues like joints affected by arthritis. nih.gov

Future research should focus on optimizing the loading of this compound into these platforms and exploring its performance in dual-drug delivery systems.

Table 2: Examples of Methotrexate Esters in Drug Delivery Systems

| Delivery Platform | MTX Derivative/Conjugate | Key Finding | Reference |

| PEGylated Polylysine Dendrimer | Methotrexate α-tert-butyl ester | Enhanced systemic exposure and retained in vivo cytotoxicity. medchemexpress.com | medchemexpress.com |

| Solid Lipid Nanoparticles (SLNs) | Didoceylmethotrexate (ddMTX) | Encouraging in vitro cytotoxicity against glioblastoma cells. nih.gov | nih.gov |

| Polymeric Micelles | MTX esters of PEO-b-PHEA | Micelle stability and drug release controlled by degree of MTX substitution. nih.gov | nih.gov |